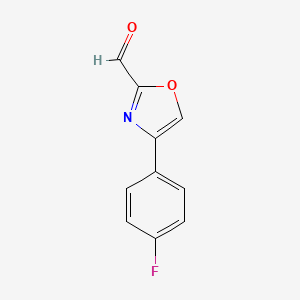

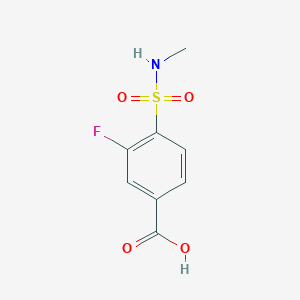

4-(4-Fluorophenyl)oxazole-2-carbaldehyde

Overview

Description

4-(4-Fluorophenyl)oxazole-2-carbaldehyde is a synthetic organic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of oxazole and is characterized by the presence of a fluorine atom in its structure. It is a colorless solid compound with a molecular formula of C8H5FO2. It has been studied extensively for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in other scientific fields.

Scientific Research Applications

Application in Pharmaceutical Chemistry

Summary of the Application

“4-(4-Fluorophenyl)oxazole-2-carbaldehyde” is used in the synthesis of oxazole and thiazole derivatives . These compounds have been found to exhibit marked biological activities like antibacterial, antifungal, and anti-inflammatory .

Method of Application

The compound is reacted with anilines and chloroacetyl chloride to produce an intermediate. This intermediate then undergoes condensation with urea and thiourea under microwave irradiation in the presence of ethanol to produce oxazole and thiazole derivatives .

Results or Outcomes

The synthesized compounds were characterized by spectral data such as IR, NMR, and Mass. They were screened for antimicrobial activity against strains of gram positive (Staphylococcus aureus, Bacillus cereus), and gram negative (Pseudomonus aeruginosa, E. coli). All compounds showed good to moderate antibacterial activity .

Application in Organic Synthesis

Summary of the Application

This compound is used in the synthesis of pyrazole-based dihydrofuranones . These molecular hybrids have been developed through a straightforward tandem strategy .

Method of Application

The indium-mediated Barbier-type allylation reaction of pyrazole carbaldehydes and Baylis–Hillman bromide was followed by an in situ lactonization approach . This transformation required no additives and resulted in high yields of dihydrofuranone derivatives with syn-stereochemistry .

Results or Outcomes

The current protocol provides a number of benefits, including a one-pot procedure, high diastereoselectivity, a broad substrate scope, and high yields of the desired products .

Application in Biological Research

Summary of the Application

Indole derivatives, which can be synthesized using “4-(4-Fluorophenyl)oxazole-2-carbaldehyde”, have been reported to have antiviral activity .

Method of Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared . The specific method of synthesis is not mentioned in the source .

Results or Outcomes

Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Green Chemistry

Summary of the Application

This compound is used as a building block in the synthesis of bioactive quinazolin-4 (3H)-ones via a ligand-free photocatalytic C–C bond cleavage .

Method of Application

Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .

Results or Outcomes

Application in Antimicrobial Research

Summary of the Application

“4-(4-Fluorophenyl)oxazole-2-carbaldehyde” is used in the synthesis of N4-(4-fluorophenyl) oxazole-2, 4-diamine . This compound has been found to exhibit marked antimicrobial activity .

Method of Application

2-Chloro- N-(4-fluorophenyl) acetamide and Urea were dissolved to prepare N4-(4-fluorophenyl) oxazole-2, 4-diamine .

Results or Outcomes

The synthesized compound was characterized by spectral data and screened for antimicrobial activity .

Application in Material Science

Summary of the Application

“4-(4-Fluorophenyl)oxazole-2-carbaldehyde” is used in the synthesis of various materials due to its unique chemical properties .

Method of Application

The specific method of synthesis is not mentioned in the source .

Results or Outcomes

The synthesized materials were characterized by spectral data .

properties

IUPAC Name |

4-(4-fluorophenyl)-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXQNICBHOKMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)oxazole-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)

![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)

![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)

![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)

![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)